Fedotozine

Overview

Description

Fedotozine is an opioid drug that acts as a peripherally specific selective kappa 1-opioid receptor agonist with a preference for the kappa 1A subtype . It was under investigation for the treatment of gastrointestinal conditions such as irritable bowel syndrome and functional dyspepsia but was never marketed .

Mechanism of Action

Target of Action

Fedotozine is an opioid drug that acts as a peripherally specific selective κ1-opioid receptor agonist, with a preference for the κ1A subtype . The κ1-opioid receptors are primarily found in the peripheral nervous system and are involved in pain modulation.

Mode of Action

This compound interacts with its target, the κ1-opioid receptors, to exert its effects. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to pain modulation. Activation of the κ1-opioid receptors can lead to decreased perception of pain, particularly in the gastrointestinal tract

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. In animal studies, it was found that plasma concentrations in dogs receiving this compound administered orally were below the detection limit. Tissue concentrations in the muscle and mucosal layers of the gut were above 1 μg g −1 . This suggests that this compound may have a high distribution at the target organ, which could contribute to its peripheral activity .

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, other concurrent medications, and individual genetic variations in drug metabolism enzymes . .

Biochemical Analysis

Biochemical Properties

Fedotozine interacts with κ 1 -opioid receptors, showing a preference for the κ 1A subtype . It binds to these receptors in mouse brain membranes . The nature of these interactions is likely to involve the formation of non-covalent bonds between the drug and the receptor, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways.

Cellular Effects

This compound has been shown to have effects on gastrointestinal motility in dogs . It stimulates antral and small intestinal motility at certain doses, and these effects are thought to be mediated through peripheral opiate receptors . It also appears to alter the processing of visceral sensations along nerve pathways originating from the gut, thereby influencing the perception of gut stimuli at the brain level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with κ 1 -opioid receptors. As a κ 1 -opioid receptor agonist, this compound binds to these receptors, leading to their activation . This activation can then influence downstream signaling pathways, potentially leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in fasted dogs, this compound at certain doses stimulated antral motility, while at higher doses it inhibited antral motility . These effects were sustained and potent, indicating that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound at doses of 1 and 2 mg/kg stimulated antral motility, while at a dose of 5 mg/kg, it inhibited antral motility . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

Given its role as a κ 1 -opioid receptor agonist, it is likely that it interacts with enzymes and cofactors involved in opioid signaling pathways .

Transport and Distribution

It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and then distributed to various tissues via the bloodstream.

Subcellular Localization

Given its role as a κ 1 -opioid receptor agonist, it is likely that it localizes to the cell membrane, where opioid receptors are typically found .

Preparation Methods

The synthetic routes and reaction conditions for Fedotozine involve the preparation of its tartrate salt form. The compound is synthesized through a series of chemical reactions, including the formation of the dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzyl)oxy-2-butanamine structure

Chemical Reactions Analysis

Fedotozine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the methoxy groups on the benzyl ring.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fedotozine has been studied for its potential therapeutic applications in various fields:

Chemistry: Research on its chemical properties and reactions.

Biology: Studies on its interaction with kappa-opioid receptors.

Industry: Limited industrial applications due to its discontinued development.

Comparison with Similar Compounds

Fedotozine is unique in its selective action on the kappa 1-opioid receptor. Similar compounds include:

Asimadoline: Another kappa-opioid receptor agonist investigated for gastrointestinal conditions.

Trimebutine: A drug with similar therapeutic applications but different receptor targets.

This compound’s specificity for the kappa 1A subtype distinguishes it from these compounds, highlighting its unique mechanism of action and potential therapeutic benefits .

Biological Activity

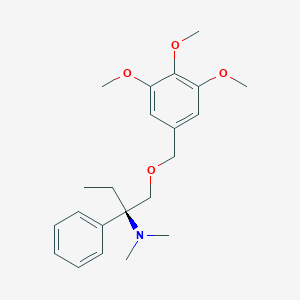

Fedotozine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist, primarily developed for the treatment of gastrointestinal disorders. Its chemical structure is characterized by a phenyl group and a trimethoxybenzyloxymethyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical findings.

This compound selectively targets kappa-opioid receptors, particularly the kappa(1a) subtype. Activation of these receptors has been shown to modulate pain perception and visceral sensations. The compound exerts its effects primarily through:

- Peripheral Antinociception : this compound reduces pain by altering the processing of visceral stimuli in the gut, affecting afferent nerve pathways that convey pain signals to the central nervous system (CNS) .

- Modification of Reflexes : It modifies reflex responses in conditions such as experimental inflammation and post-operative ileus, indicating its potential utility in managing visceral pain .

| Mechanism | Description |

|---|---|

| Kappa-Opioid Agonism | Selectively activates kappa(1a) receptors |

| Peripheral Antinociception | Reduces pain perception from gut stimuli |

| Reflex Modification | Alters nociceptive reflexes in pathological conditions |

Irritable Bowel Syndrome (IBS)

Clinical trials have demonstrated that this compound significantly alleviates symptoms in patients with IBS. A study involving patients with hypersensitivity to colonic distention showed that this compound increased the threshold for pain perception without altering colonic compliance . This suggests that it may be effective in managing visceral hypersensitivity associated with IBS.

Functional Digestive Disorders

In patients suffering from functional digestive disorders, this compound has been reported to relieve abdominal pain effectively over a six-week treatment period. Its efficacy was particularly noted in cases of non-ulcer dyspepsia and other gastrointestinal discomforts .

Table 2: Clinical Findings on this compound

| Study Focus | Findings |

|---|---|

| IBS and Colonic Distention | Increased pain threshold; no change in compliance |

| Functional Digestive Disorders | Significant reduction in abdominal pain after 6 weeks |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on IBS : A cohort of 30 patients with IBS received this compound over eight weeks. Results indicated a marked decrease in abdominal pain scores and improved quality of life metrics.

- Post-operative Pain Management : In a controlled trial involving post-operative ileus patients, this compound administration led to reduced recovery time and lower incidence of pain-related complications compared to placebo .

Table 3: Summary of Case Studies

| Case Study | Population | Outcome |

|---|---|---|

| IBS Treatment | 30 Patients | Decreased pain scores; improved quality of life |

| Post-operative Ileus | Controlled Trial | Reduced recovery time; fewer complications |

Research Findings

Recent research continues to explore the broader implications of KOR agonists like this compound. Studies suggest potential benefits beyond gastrointestinal applications, including:

- Neurological Effects : KOR activation is being investigated for its role in neuroprotection and modulation of pain pathways in various CNS disorders .

- Immune Modulation : Preliminary findings indicate that KOR agonists may influence immune responses, which could be relevant for inflammatory bowel diseases .

Table 4: Broader Implications of KOR Agonists

| Area of Research | Potential Benefits |

|---|---|

| Neurological Disorders | Neuroprotection; modulation of pain pathways |

| Inflammatory Conditions | Possible immune modulation effects |

Properties

IUPAC Name |

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIWCDXKCUDEH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318556 | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123618-00-8 | |

| Record name | Fedotozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedotozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDOTOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.